Hexane, 1-(pentyloxy)-

説明

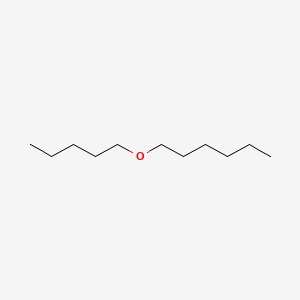

Hexane, 1-(pentyloxy)- (IUPAC name: 1-pentyloxyhexane) is an aliphatic ether with the molecular formula C₁₁H₂₄O, consisting of a hexane backbone substituted with a pentyloxy (-O-C₅H₁₁) group at the terminal carbon. This compound is synthesized via Williamson ether synthesis, where a hexanol derivative reacts with a pentyl halide under basic conditions to form the ether linkage.

The pentyloxy group enhances lipophilicity, which may improve solubility in non-polar matrices or influence pharmacokinetic behavior in drug candidates .

特性

CAS番号 |

32357-83-8 |

|---|---|

分子式 |

C11H24O |

分子量 |

172.31 g/mol |

IUPAC名 |

1-pentoxyhexane |

InChI |

InChI=1S/C11H24O/c1-3-5-7-9-11-12-10-8-6-4-2/h3-11H2,1-2H3 |

InChIキー |

ABMGECRLBPHGSD-UHFFFAOYSA-N |

正規SMILES |

CCCCCCOCCCCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Hexane, 1-(pentyloxy)- can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide . The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the alkoxide ion from the corresponding alcohol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the alkoxide ion.

Industrial Production Methods

In industrial settings, the production of hexane, 1-(pentyloxy)- may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield . The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

Hexane, 1-(pentyloxy)- can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur, where the pentyloxy group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or amines in the presence of a base.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted ethers or amines.

科学的研究の応用

Hexane, 1-(pentyloxy)- has several applications in scientific research, including:

Chemistry: Used as a solvent or reagent in organic synthesis and chemical reactions.

Biology: Employed in the extraction and purification of biological molecules due to its solvent properties.

Medicine: Investigated for its potential use in drug delivery systems and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of hexane, 1-(pentyloxy)- involves its interaction with various molecular targets and pathways. As an ether, it can act as a solvent, facilitating the dissolution and transport of other molecules . It may also participate in chemical reactions by forming intermediates or transition states that lead to the formation of desired products .

類似化合物との比較

Research Findings and Trends

Solubility and Molecular Interactions

- Studies on o-methoxy nitrobenzene in n-hexane () reveal that alkoxy groups modulate solubility via dipole-dipole interactions and hydrogen bonding. For 1-(pentyloxy)hexane, the long alkyl chain likely reduces polarity, enhancing miscibility with hydrocarbons .

- Thermodynamic Properties : Density data for 1-ethoxyhexane () show a linear decrease with temperature (775.80 kg/m³ at 288 K to 745.27 kg/m³ at 323 K). Similar trends are expected for 1-(pentyloxy)hexane, albeit with lower overall density due to increased chain length .

Stability and Reactivity

- Oxidative Stability : Longer alkoxy groups (e.g., pentyloxy) may offer greater resistance to oxidation compared to methoxy or ethoxy groups, as seen in polyethylene glycol derivatives .

- Hydrolytic Sensitivity : Ethers with bulky substituents (e.g., dimethoxyethoxy) exhibit reduced hydrolysis rates, suggesting 1-(pentyloxy)hexane is relatively stable under acidic or basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。